molecular formula C20H27N3O4 B2704832 N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide CAS No. 952976-31-7

N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2704832
CAS No.: 952976-31-7
M. Wt: 373.453
InChI Key: YCZBKVMIZWLVRE-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a cyclopentylpiperidine group, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the cyclopentylpiperidine moiety, and the final coupling to form the oxalamide linkage. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield carboxylic acids or ketones, while reduction of the oxalamide linkage can produce amines .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine group can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is unique due to its specific combination of structural features, including the benzo[d][1,3]dioxole core, the cyclopentylpiperidine moiety, and the oxalamide linkage. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c24-19(20(25)22-15-5-6-17-18(11-15)27-13-26-17)21-12-14-7-9-23(10-8-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZBKVMIZWLVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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